1-Cyclopentylpropane-1-thiol 1-Cyclopentylpropane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17789101
InChI: InChI=1S/C8H16S/c1-2-8(9)7-5-3-4-6-7/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16S
Molecular Weight: 144.28 g/mol

1-Cyclopentylpropane-1-thiol

CAS No.:

Cat. No.: VC17789101

Molecular Formula: C8H16S

Molecular Weight: 144.28 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentylpropane-1-thiol -

Specification

Molecular Formula C8H16S
Molecular Weight 144.28 g/mol
IUPAC Name 1-cyclopentylpropane-1-thiol
Standard InChI InChI=1S/C8H16S/c1-2-8(9)7-5-3-4-6-7/h7-9H,2-6H2,1H3
Standard InChI Key OIFHUFPZTWYGFD-UHFFFAOYSA-N
Canonical SMILES CCC(C1CCCC1)S

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 1-cyclopentylpropane-1-thiol consists of a three-carbon propane chain. A cyclopentyl ring is attached to the terminal carbon, while the thiol group occupies the first carbon position. This configuration confers steric hindrance and influences its chemical behavior. The structural formula is represented as:
CH3CH2C(SH)(C5H9)\text{CH}_3-\text{CH}_2-\text{C(SH)(C}_5\text{H}_9\text{)}
where C5H9\text{C}_5\text{H}_9 denotes the cyclopentyl substituent.

Spectroscopic Data

While specific spectroscopic data for this compound is limited in the provided sources, analogous thiols exhibit distinct infrared (IR) absorption bands near 2550–2600 cm1^{-1} due to S-H stretching. Nuclear magnetic resonance (NMR) spectra would show characteristic shifts for the cyclopentyl protons (δ 1.5–2.5 ppm) and the thiol proton (δ 1.2–1.6 ppm) .

Synthesis and Production

Primary Synthetic Routes

1-Cyclopentylpropane-1-thiol is synthesized via two principal methods:

  • Alkylation of Thiols:
    Reacting cyclopentyl bromide with sodium hydrosulfide (NaSH\text{NaSH}) in a polar aprotic solvent (e.g., dimethylformamide) under reflux:
    C5H9Br+NaSHC5H9SH+NaBr\text{C}_5\text{H}_9\text{Br} + \text{NaSH} \rightarrow \text{C}_5\text{H}_9\text{SH} + \text{NaBr}
    Subsequent alkylation with 1-bromopropane introduces the propane backbone.

  • Anti-Markovnikov Addition:
    Similar to propanethiol synthesis , propene reacts with hydrogen sulfide (H2S\text{H}_2\text{S}) under UV light to form the thiol group at the terminal carbon, followed by cyclopentyl group incorporation via Friedel-Crafts alkylation.

Industrial-Scale Considerations

Large-scale production requires stringent control of exothermic reactions and purification via fractional distillation to isolate the thiol from byproducts like disulfides .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight142.26 g/mol
Boiling Point~154–160°C (estimated)
Density0.92–0.95 g/cm3^3
SolubilitySlightly soluble in water; miscible with organic solvents
OdorPungent, skunk-like

Stability and Reactivity

The compound is thermally stable but prone to oxidation. It reacts violently with strong oxidizing agents (e.g., peroxides, chlorates) to form sulfur oxides . Storage under inert atmospheres (nitrogen or argon) is recommended to prevent disulfide formation.

Chemical Reactivity and Applications

Key Reactions

  • Oxidation:
    Exposure to air or mild oxidizers yields the disulfide:
    2R-SH+O2R-S-S-R+H2O2 \text{R-SH} + \text{O}_2 \rightarrow \text{R-S-S-R} + \text{H}_2\text{O}
    where R=C8H13\text{R} = \text{C}_8\text{H}_{13}.

  • Nucleophilic Substitution:
    The thiol group acts as a nucleophile, displacing halides in SN2 reactions:
    R-SH+R’-XR-S-R’+HX\text{R-SH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX}

  • Metal Complexation:
    Forms coordination complexes with transition metals (e.g., mercury, lead), useful in catalytic processes .

Industrial Applications

  • Pharmaceutical Intermediates: Utilized in synthesizing sulfur-containing drugs, such as protease inhibitors.

  • Agrochemicals: Serves as a precursor for herbicides and fungicides due to its bioactivity .

  • Odorant Additives: Incorporated into odorless gases (e.g., propane) for leak detection .

Hazard TypeDetailsSource
FlammabilityHighly flammable (Flash point < 23°C)
ToxicityCauses respiratory irritation, dizziness, and nausea
Environmental ImpactToxic to aquatic life; avoid waterway release

Protective Measures

  • Personal Protective Equipment (PPE): Butyl rubber gloves, chemical-resistant goggles, and air-purifying respirators for concentrations >5 ppm .

  • Storage: In sealed, grounded containers away from oxidizers and acids .

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